

alpha,alpha-dibromo-4-methylthioacetophenone properties

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Compound of Interest

Compound Name:	2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone
CAS No.:	3323-78-2
Cat. No.:	B12009384

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Technical Guide:

-Dibromo-4-(methylthio)acetophenone

Part 1: Executive Summary

-Dibromo-4-(methylthio)acetophenone (also known as **2,2-dibromo-1-[4-(methylthio)phenyl]ethanone**) is a highly reactive, electrophilic building block used primarily in the synthesis of arylglyoxals and heterocyclic pharmacophores. Unlike its monobromo counterpart—a stable intermediate for COX-2 inhibitors like Rofecoxib—the geminal dibromo species is typically generated in situ or isolated as a transient intermediate due to its high susceptibility to hydrolysis and nucleophilic attack.

Its core utility lies in its dual-electrophilic character at the

-carbon, enabling the construction of complex ring systems such as quinoxalines, imidazoles, and thiazoles, or conversion into 1,2-dicarbonyls (glyoxals) via Kornblum oxidation or aqueous hydrolysis.

Part 2: Chemical Profile & Properties

Identity:

- IUPAC Name: 2,2-Dibromo-1-(4-(methylthio)phenyl)ethan-1-one
- CAS Number: Not broadly cataloged as a commercial stock item; typically referenced as a derivative of 4'-(methylthio)acetophenone (CAS 1778-09-2).
- Molecular Formula:
- Molecular Weight: 324.03 g/mol

Physicochemical Properties (Experimental & Predicted):

Property	Value / Description	Note
Appearance	Yellowish to orange crystalline solid or oil	Color darkens upon oxidation/hydrolysis.
Melting Point	50–60 °C (Estimated)	Often lower than the monobromo (MP 50–52°C) due to steric bulk disrupting packing, or higher if highly pure.
Solubility	Soluble in , , EtOAc, DMSO.	Rapidly reacts with DMSO (Kornblum).
Stability	Low. Moisture sensitive.	Hydrolyzes to 4-(methylthio)phenylglyoxal in wet air.
Reactivity	Potent Electrophile / Lachrymator	Dual leaving groups allow geminal substitution.

Part 3: Synthesis & Production Protocols

Method A: Direct Bromination (High Throughput) This method uses elemental bromine. It is efficient but requires strict temperature control to prevent ring bromination.

- Reagents: 4'-(Methylthio)acetophenone (1.0 eq), Bromine (, 2.2 eq), Glacial Acetic Acid (Solvent).
- Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation. The second bromination is faster than the first due to the electron-withdrawing effect of the first bromine destabilizing the enol, but in the presence of excess bromine and acid, the equilibrium shifts to the dibromo species.

Protocol:

- Dissolution: Dissolve 10 mmol of 4'-(methylthio)acetophenone in 20 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a gas trap (for HBr evolution).
- Addition: Cool to 0–5 °C. Add 22 mmol (1.1 mL) of bromine dropwise over 30 minutes. The solution will turn deep red/orange.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The monobromo spot () should disappear, replaced by the dibromo spot ().
- Quenching: Pour the reaction mixture into 100 g of crushed ice/water.
- Isolation: Extract with (3 x 30 mL). Wash the organic layer with saturated (carefully, gas evolution) and brine.
- Drying: Dry over anhydrous and concentrate in vacuo at <40 °C.
- Result: A yellow/orange oil or solid residue of crude

-dibromo-4-(methylthio)acetophenone. Use immediately.

Method B: Copper(II) Bromide (Highly Selective) Preferred for small-scale, high-purity applications where ring bromination must be avoided.

- Reagents: Ketone (1.0 eq),

(2.5 eq), EtOAc/CHCl₃ (1:1).

- Protocol: Reflux the ketone with

in a 1:1 solvent mixture for 6–12 hours. The green

turns to white

as the reaction proceeds. Filter off the copper salts and evaporate the solvent to yield the product.

Part 4: Mechanistic Reactivity & Applications

The gem-dibromo moiety is a "masked" carbonyl. Its primary value is in accessing the 1,2-dicarbonyl (glyoxal) oxidation state or forming heterocycles.

Workflow 1: Synthesis of 4-(Methylthio)phenylglyoxal

This is the most common application. The dibromo compound is hydrolyzed to the glyoxal, which is a versatile linker for arginine modification or further heterocycle synthesis.

- Reagents: DMSO (Kornblum Oxidation) or Aqueous NaOAc.

- Mechanism:

- attack by DMSO oxygen on the

-carbon.

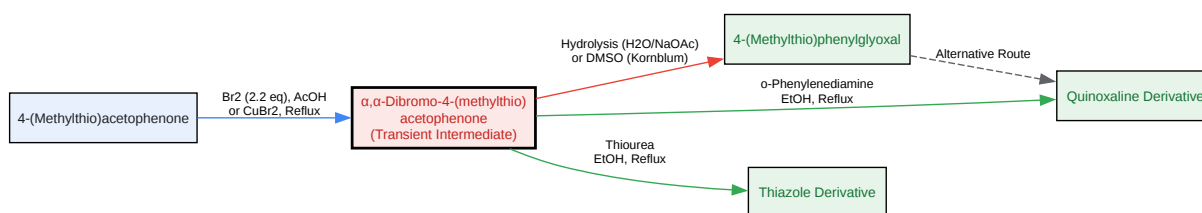
- Elimination of DMS (Dimethyl sulfide) and HBr.

- Formation of the aldehyde/ketone.

Workflow 2: Heterocycle Formation (Quinoxalines)

Reaction with 1,2-diamines yields quinoxalines directly, bypassing the isolation of the unstable glyoxal.

Visualization of Reaction Pathways:



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Figure 1: Divergent synthetic pathways from the

-dibromo intermediate.

Part 5: Safety & Handling (Critical)

The

-dibromo compound shares the toxicological profile of phenacyl bromide, a chemical warfare agent (lachrymator).

- Lachrymator: Potent tear gas effect. Zero-tolerance for open-bench handling. All weighing and transfers must occur inside a functioning fume hood.
- Skin Corrosive: The hydrolysis releases HBr on contact with skin moisture, causing delayed chemical burns. Wear double nitrile gloves and a lab coat.
- Storage: Store under inert gas (

or

) at -20 °C. The compound degrades in light and moisture, turning dark brown/black.

References

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 - Dibromoacetophenones:
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